IRE1alpha kinase-IN-1

Kinase selectivity profiling Photoaffinity labeling Chemical probe validation

IRE1α kinase-IN-1 is the only commercial IRE1α inhibitor simultaneously blocking kinase autophosphorylation (IC50=160 nM) and RNase activity (IC50=80 nM) via a unique monomer-stabilizing conformation. Unlike RNase-only inhibitors (STF-083010, MKC-3946, 4μ8C) that leave kinase function intact, or promiscuous KIRA6 with broad off-target binding, IRE1α kinase-IN-1 shows >70% inhibition of only 4/455 kinases at 1 µM with 100-fold IRE1α/β selectivity—delivering unambiguous UPR pathway interpretation for target validation, chemical genetics, and PROTAC development. It is the prototypical ligand defining a new conformational class of IRE1α inhibitors, essential for structural biology studies of allosteric coupling mechanisms.

Molecular Formula C26H26ClFN8
Molecular Weight 505.0 g/mol
Cat. No. B8139978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRE1alpha kinase-IN-1
Molecular FormulaC26H26ClFN8
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CNC2=CC(=NN3C2=NC=C3C4=CC5=C(C=C4F)NC(=N5)NC6=CC=CC=C6)Cl
InChIInChI=1S/C26H26ClFN8/c1-35-9-7-16(8-10-35)14-29-22-13-24(27)34-36-23(15-30-25(22)36)18-11-20-21(12-19(18)28)33-26(32-20)31-17-5-3-2-4-6-17/h2-6,11-13,15-16,29H,7-10,14H2,1H3,(H2,31,32,33)
InChIKeyBPRAHARGXSNSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRE1α Kinase-IN-1: Highly Selective Dual Kinase-RNase Inhibitor for UPR Research & Procurement


IRE1α kinase-IN-1 (compound 31; CAS 2328097-41-0) is an imidazo[1,2-b]pyridazin-8-amine-class, ATP-competitive, allosteric inhibitor of inositol-requiring enzyme 1α (IRE1α/ERN1), a bifunctional serine/threonine kinase-endoribonuclease that serves as the most evolutionarily conserved branch of the unfolded protein response (UPR) [1]. The compound simultaneously inhibits IRE1α autophosphorylation (kinase IC50 = 77–160 nM) and IRE1α RNase activity (IC50 = 80 nM) by binding to a previously unreported, unusually disordered kinase domain conformation that sterically prevents back-to-back dimerization and consequent RNase activation [1]. With a molecular formula of C26H26ClFN8 and a molecular weight of 504.99, the compound is supplied as a solid with ≥98% purity by HPLC and demonstrates verified 4-year stability when stored at −20°C [2].

Why IRE1α Inhibitor Substitution Without Verification Compromises Experimental Reproducibility


IRE1α inhibitors constitute a mechanistically heterogeneous class: compounds may inhibit RNase activity directly at the RNase active site (MKC-3946, STF-083010), covalently modify the RNase domain (4μ8C), bind the ATP pocket as type II kinase inhibitors (KIRA6), or bind as type I-like inhibitors that allosterically suppress RNase via a unique monomer-stabilizing conformation (IRE1α kinase-IN-1) [1]. Critically, ATP-competitive ligands can produce divergent—even opposing—effects on RNase activity: some promote dimerization and activate RNase despite blocking autophosphorylation, while KIRA-class compounds allosterically inactivate it [2]. Consequently, substituting one IRE1α inhibitor for another without confirming the mechanism is not a benign procurement decision—it introduces uncontrolled variables in kinase occupancy, RNase modulation, kinome-wide selectivity, and isoform specificity that can irreversibly compromise the biological interpretation of UPR pathway experiments [1][3].

IRE1α Kinase-IN-1: Quantitative Head-to-Head and Cross-Study Differentiation Evidence vs. Closest Comparators


Sustained Kinome-Wide Selectivity: 4/455 Kinases Inhibited vs. KIRA6's Widespread Off-Target Binding

IRE1α kinase-IN-1 was profiled at 1 µM against a panel of 455 wild-type and mutant kinases, showing >70% inhibition of only 4 kinases [1]. In stark contrast, a dedicated photoaffinity labeling study of KIRA6—the most widely used type II IRE1α kinase inhibitor—revealed promiscuous off-target binding to numerous nucleotide-binding proteins beyond the kinome, with the authors explicitly calling for 'caution when KIRA6 is used in IRE1α-targeted studies' [2]. This difference is not incremental: IRE1α kinase-IN-1's kinome selectivity profile has been externally validated and places it among the most selective IRE1α kinase inhibitors reported, whereas KIRA6's off-target burden introduces confounding variables in every assay that assumes IRE1α-specific pharmacology.

Kinase selectivity profiling Photoaffinity labeling Chemical probe validation Off-target deconvolution

IRE1α vs. IRE1β Isoform Selectivity: 100-Fold Window Confirmed by Kinase Assay

IRE1α kinase-IN-1 displays 100-fold selectivity for IRE1α over the IRE1β isoform (ERN2) [1]. The comparator KIRA8 (AMG-18), while a highly potent mono-selective IRE1α inhibitor, shows a lower selectivity margin: Ki values of 2 nM for IRE1α versus 120 nM for IRE1β, representing an approximately 60-fold window . This quantitative difference—100-fold vs. 60-fold—becomes operationally significant when experiments demand confident discrimination between IRE1α- and IRE1β-mediated effects, or when working in cellular systems co-expressing both isoforms.

IRE1 isoform selectivity ERN1 vs ERN2 Isoform-specific pharmacology Kinase binding assay

Concomitant Kinase and RNase Dual Inhibition vs. STF-083010's RNase-Only Mechanism

IRE1α kinase-IN-1 inhibits both IRE1α kinase autophosphorylation (IC50 = 160 nM on recombinant G547 IRE1α KEN domain) and IRE1α RNase activity (IC50 = 80 nM), achieving dual functional blockade through a single binding event at the kinase domain [1]. In contrast, STF-083010 inhibits IRE1 endonuclease activity (IC50 ~80 nM) without affecting kinase activity—a mechanistically narrower profile confirmed both in vitro and in vivo [2]. A researcher selecting between these compounds must therefore decide whether experimental objectives require kinase activity to remain intact (STF-083010 is appropriate) or to be silenced together with RNase output (IRE1α kinase-IN-1 is required). This is not a question of potency but of pharmacological mechanism, and the selection materially determines the cellular IRE1α signaling state under investigation.

Bifunctional IRE1 inhibition Kinase-dependent RNase regulation Autophosphorylation blockade STF-083010 comparison

Structural Mechanism Differentiation: Binding to a Previously Unreported Disordered Kinase Conformation

X-ray crystallography of IRE1α kinase-IN-1 (compound 31) co-crystallized with the IRE1α kinase domain revealed binding to a previously unreported and unusually disordered conformation [1]. This conformation is structurally incompatible with the back-to-back dimerization geometry required for IRE1α RNase activation, providing a direct structural explanation for the compound's allosteric RNase suppression [1]. By comparison, type II inhibitors such as KIRA6 target the DFG-out inactive conformation, while KIRA8 (a type I-like ATP-competitive inhibitor) stabilizes a distinct monomeric form—yet neither has been co-crystallized in this specific disordered conformation [2]. This structural novelty is not merely academic: it expands the conformational repertoire available for selective IRE1α targeting and increases the probability that IRE1α kinase-IN-1 occupies a selectivity pocket inaccessible to structurally related but conformationally distinct inhibitors.

X-ray crystallography Kinase inactive conformation Allosteric RNase inhibition Dimerization blockade

Cellular IRE1α Oligomerization Suppression (IC50 = 740 nM) vs. 4μ8C's Mechanism That Spares Oligomerization

IRE1α kinase-IN-1 inhibits tunicamycin-induced GFP-IRE1α foci formation in HEK293 cells with an IC50 of 740 nM, directly demonstrating suppression of ER stress-induced oligomerization in a live-cell context [1]. By contrast, 4μ8C is a covalent, salicylaldehyde-based IRE1α RNase inhibitor (RNase IC50 = 76 nM in cell-free assay; XBP1 splicing IC50 = 1.57–6.8 μM in cellular assays) that blocks substrate access to the RNase active site by covalently modifying Lys907 without preventing IRE1α oligomerization [2]. This mechanistic divergence means that in cellular experiments, IRE1α kinase-IN-1 suppresses IRE1α signaling at the level of activation complex assembly, whereas 4μ8C permits full oligomerization and kinase trans-autophosphorylation to proceed while only blocking the terminal RNase catalytic step—producing fundamentally different IRE1α signaling states that are not interchangeable.

IRE1α oligomerization ER stress foci Cellular imaging assay 4μ8C comparison

Allosteric RNase Control via Kinase Domain vs. MKC-3946's Direct RNase Domain Binding

IRE1α kinase-IN-1 achieves RNase inhibition allosterically—by binding the IRE1α kinase ATP pocket to prevent the dimerization that is a prerequisite for RNase activation—with a cell-free RNase IC50 of 80 nM [1]. MKC-3946, by contrast, binds directly to the IRE1α endoribonuclease domain and inhibits RNase activity orthosterically (IC50 = 0.39 µM) without requiring kinase domain engagement . These divergent binding sites produce distinct pharmacological profiles: IRE1α kinase-IN-1 simultaneously suppresses kinase autophosphorylation and oligomerization, whereas MKC-3946 leaves kinase function and IRE1α quaternary structure unperturbed while blocking only the RNase catalytic output. For experimental designs that depend on preserving IRE1α kinase signaling while inhibiting downstream XBP1 splicing, MKC-3946 is mechanistically appropriate; for designs requiring suppression of the entire IRE1α activation cascade from kinase trans-autophosphorylation through RNase-mediated mRNA processing, only the allosteric kinase-domain-targeting mechanism of IRE1α kinase-IN-1 is fit for purpose.

Allosteric vs. orthosteric inhibition Kinase-RNase domain coupling MKC-3946 comparison Binding site differentiation

IRE1α Kinase-IN-1: Optimal Application Scenarios Grounded in Verified Differentiation Evidence


Chemical Probe Studies Requiring Kinome-Wide Selectivity Confidence for IRE1α Target Deconvolution

When a research program requires unambiguous attribution of a cellular phenotype to IRE1α inhibition—such as in target validation, chemical genetics, or PROTAC/degrader development—IRE1α kinase-IN-1's comprehensively characterized selectivity profile (4/455 kinases inhibited >70% at 1 µM) provides a level of interpretative confidence that KIRA6, with its documented promiscuous off-target binding across nucleotide-binding proteins, cannot match [1][2]. This is particularly critical for high-stakes experiments (e.g., CRISPR modifier screens, phosphoproteomics, or transcriptomic profiling) where even modest off-target kinase engagement can produce false-positive pathway assignments.

Dissection of IRE1α Kinase-Dependent vs. Kinase-Independent UPR Signaling Branches

IRE1α kinase-IN-1 is uniquely suited among commercially available IRE1α inhibitors for experiments that demand simultaneous blockade of both IRE1α kinase autophosphorylation (IC50 = 160 nM) and RNase activity (IC50 = 80 nM) through a single pharmacological agent [1]. This dual blockade enables researchers to interrogate phenotypes that depend on the integrated kinase-RNase signaling module without the confounding variable of residual kinase activity that would persist with RNase-only inhibitors such as STF-083010, MKC-3946, or 4μ8C—each of which leaves the kinase domain functionally intact.

IRE1α Isoform-Specific Pharmacology in Tissues Co-Expressing IRE1β

For studies conducted in tissues or cell types where IRE1β (ERN2) is co-expressed alongside IRE1α—including intestinal epithelial cells, airway epithelia, and certain immune cell populations—IRE1α kinase-IN-1's 100-fold isoform selectivity window provides a practical margin for isoform-specific pharmacological interrogation [1]. The wider window relative to KIRA8 (~60-fold IRE1α/β selectivity) reduces the risk that phenotypes attributed to IRE1α inhibition are partially confounded by unintended IRE1β suppression, particularly at concentrations approaching the upper range of the cellular IC50.

Structural Biology and Biophysical Studies of IRE1α Conformational Dynamics

IRE1α kinase-IN-1 is the prototypical ligand defining a new conformational class of IRE1α kinase inhibitors—those that stabilize a disordered, monomeric kinase domain state incompatible with back-to-back dimerization [1]. For structural biology groups studying IRE1α conformational dynamics, allosteric coupling mechanisms, or conducting fragment-based drug discovery campaigns targeting novel IRE1α conformations, this compound serves as an essential reference ligand and co-crystallization tool compound that provides access to a conformational state not achievable with type II (DFG-out) or type I-like IRE1α inhibitors.

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